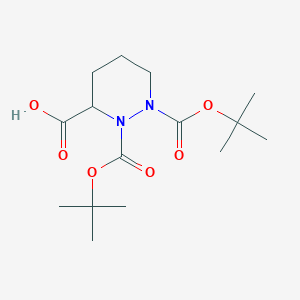

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXHSDCSBUGOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the protection of hexahydropyridazine-3-carboxylic acid with tert-butoxycarbonyl groups. One common method includes the reaction of hexahydropyridazine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other functional groups.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions depending on the functional groups present in the molecule.

Common reagents used in these reactions include TFA, HCl, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The Boc protecting groups are particularly useful in multi-step synthesis processes.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs where protection of amine groups is crucial.

Industry: It finds applications in the production of fine chemicals and advanced materials, where precise control over chemical structure is required.

Wirkmechanismus

The mechanism of action of 1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc groups can be removed to reveal the free amine groups, which can then participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : (R)-1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid

- CAS Number : 146232-51-1

- Molecular Formula : C₁₅H₂₆N₂O₆

- Molecular Weight : 330.38 g/mol

- Purity : 97–98% (HPLC)

- Stereochemistry : (R)-configuration at the 3-position .

Structural Features :

The compound contains a saturated hexahydropyridazine ring (a six-membered bicyclic structure with two adjacent nitrogen atoms) and two tert-butoxycarbonyl (Boc) protective groups. The carboxylic acid moiety at the 3-position enhances its utility in peptide synthesis and chiral building block applications .

Applications :

Primarily used in laboratory settings for synthetic organic chemistry, particularly in the preparation of enantiomerically pure intermediates for pharmaceuticals .

Comparison with Structurally Similar Compounds

The compound is compared to three analogs based on functional groups, stereochemistry, and applications.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Hexahydropyridazine vs. Piperidine Rings :

- The target compound’s hexahydropyridazine ring (two adjacent nitrogens) contrasts with the piperidine ring (one nitrogen) in the analog from . This difference impacts hydrogen bonding, solubility, and reactivity. Piperidine derivatives often exhibit greater conformational flexibility .

Boc Group Substitution :

- The presence of two Boc groups in the target compound increases steric hindrance, reducing nucleophilic susceptibility compared to the single-Boc analog .

Chirality and Enantiopurity :

- The (R)-configuration of the target compound necessitates precise enantiomorph-polarity estimation during synthesis. Flack’s parameter (η) and alternative metrics (e.g., x) are critical for verifying chirality in crystallography, as misassignment can lead to false enantiopurity claims .

Research Findings and Challenges

- Purity Analysis : The target compound’s purity (>97%) is well-documented, but similar data for analogs is scarce, complicating direct comparisons .

- Stereochemical Verification : Studies like Flack’s emphasize the need for advanced crystallographic techniques to resolve chiral ambiguities in such compounds .

Biologische Aktivität

1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid, with the CAS number 1219380-72-9, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including relevant case studies, research findings, and a summary of its chemical properties.

The molecular formula of this compound is , with a molecular weight of approximately 330.38 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H26N2O6 |

| Molecular Weight | 330.38 g/mol |

| Purity | 97% |

| IUPAC Name | (S)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid |

| CAS Number | 1219380-72-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Initial studies suggest that it may exhibit antimicrobial and antitumor properties. The mechanism involves the inhibition of specific enzymes that are crucial for the proliferation of pathogenic organisms and cancer cells.

Antimicrobial Activity

A study conducted by researchers at a university laboratory evaluated the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Antitumor Effects

Another research effort focused on the antitumor potential of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The study highlighted that the compound activates caspase pathways, leading to programmed cell death.

Safety and Toxicology

While promising, the safety profile of this compound is still under investigation. Preliminary toxicological assessments suggest moderate toxicity levels; therefore, further studies are necessary to establish safe dosage ranges for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the hexahydropyridazine core. For similar Boc-protected carboxylic acids, reactions are performed under anhydrous conditions using Boc-anhydride and a base (e.g., DMAP or triethylamine) in dichloromethane or THF . Control of reaction temperature (0–25°C) and monitoring via TLC or HPLC is critical to avoid overprotection. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended .

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : For Boc-protected analogs, expect tert-butyl protons at δ ~1.4 ppm (singlet) in -NMR and carbonyl peaks near δ 155–165 ppm in -NMR .

- HPLC : A C18 column with acetonitrile/water gradients (0.1% TFA) can resolve impurities; retention times should align with standards .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] or [M+Na] peaks corresponding to the molecular weight (~370–400 g/mol, extrapolated from similar Boc derivatives) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on analogous Boc-protected compounds:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315, H319) .

- Ventilation : Use a fume hood to avoid inhalation of dust (H335) .

- First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in NMR data be resolved?

- Methodological Answer : For hexahydropyridazine derivatives, stereochemistry may lead to overlapping signals. Strategies include:

- 2D NMR : NOESY or ROESY to identify spatial proximity of protons (e.g., axial vs. equatorial tert-butyl groups) .

- Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian or ADF software) to compare experimental and theoretical spectra .

- X-ray Crystallography : Single-crystal analysis provides definitive confirmation but requires high-purity samples .

Q. What experimental design optimizes Boc protection in sterically hindered environments?

- Methodological Answer : Steric hindrance in hexahydropyridazine may reduce Boc-anhydride reactivity. Mitigation strategies:

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation rates .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .

- Stepwise Protection : Protect one amine group first, isolate the mono-Boc derivative, then repeat for the second site to avoid side reactions .

Q. How can impurities from incomplete deprotection be quantified and addressed?

- Methodological Answer : Common impurities include mono-Boc derivatives or tert-butyl alcohol byproducts.

- Analytical Quantification : Use HPLC with a calibration curve for known impurities; detection at 210–220 nm for carboxylic acid moieties .

- Deprotection Optimization : For Boc removal, replace traditional TFA with milder acids (e.g., HCl/dioxane) to minimize degradation .

Q. What are the ecological implications of releasing this compound into laboratory wastewater?

- Methodological Answer : While specific ecotoxicity data is unavailable for this compound, Boc-protected analogs are classified as non-persistent but may exhibit acute aquatic toxicity (EC50 < 10 mg/L for Daphnia magna). Mitigation:

- Neutralization : Hydrolyze Boc groups with aqueous NaOH before disposal to reduce bioactivity .

- Adsorption : Use activated carbon filters in waste streams to capture residual compound .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported toxicity profiles of Boc-protected compounds?

- Analysis : classifies similar compounds as acutely toxic (H302, H312), while lists milder hazards (H302, H315). Resolution requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.